molecular formula C16H18N4O2 B2443936 (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 1807940-84-6

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2443936
CAS No.: 1807940-84-6
M. Wt: 298.346
InChI Key: DGZXEYLXCKZDEC-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring substituted with a benzyl group, a pyrrolidine ring, and a carboxamide functional group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Pyrrolidine Ring Formation: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid or a γ-lactam.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrrolidine derivative with an amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles and benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its bioavailability, and its therapeutic potential in treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics such as stability, reactivity, or biocompatibility.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzylpyrazole moiety could facilitate binding to specific sites, while the pyrrolidine and carboxamide groups may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
  • (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-amine
  • (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-ester

Uniqueness

Compared to similar compounds, (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzylpyrazole and pyrrolidine rings, along with the carboxamide group, allows for a wide range of interactions and reactivities that are not possible with simpler analogs.

Properties

IUPAC Name

(2S,3S)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-19-14(21)7-13(16(17)22)15(19)12-8-18-20(10-12)9-11-5-3-2-4-6-11/h2-6,8,10,13,15H,7,9H2,1H3,(H2,17,22)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXEYLXCKZDEC-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.